2,4-Dichlorthiazol

Übersicht

Beschreibung

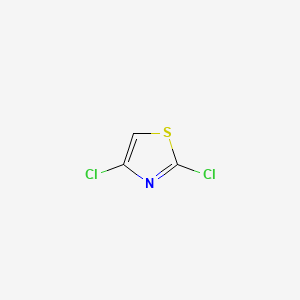

2,4-Dichlorothiazole: is a heterocyclic compound with the molecular formula C₃HCl₂NS . It is characterized by a thiazole ring substituted with two chlorine atoms at the 2nd and 4th positions. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,4-Dichlorothiazole is used as a building block in the synthesis of various organic compounds

Biology: In biological research, 2,4-dichlorothiazole derivatives have been studied for their antimicrobial and antiparasitic properties. They have shown activity against pathogens such as Trypanosoma brucei , the causative agent of African sleeping sickness .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. For instance, they have been investigated as potential antitubercular and anticancer agents .

Industry: In the industrial sector, 2,4-dichlorothiazole is used in the production of fungicides and herbicides. Its derivatives are also employed in the synthesis of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

Target of Action

2,4-Dichlorothiazole is a heterocyclic compound that has been found to exhibit notable biological activities . The primary targets of 2,4-Dichlorothiazole are the parasitic protozoa of the class Kinetoplastida, specifically Trypanosoma brucei . These parasites are responsible for causing human African trypanosomiasis (HAT), a major neglected tropical disease .

Mode of Action

The mode of action of 2,4-Dichlorothiazole involves its interaction with Trypanosoma brucei. The compound exhibits trypanocidal activity, meaning it is capable of killing these parasites . The adamantane derivatives of 2,4-Dichlorothiazole, particularly the ethylamines 1a–c and 2a–c, have been found to be particularly effective, suggesting that an aliphatic amine moiety at the side chain is crucial for achieving notable trypanocidal activity .

Biochemical Pathways

It is known that the compound’s trypanocidal activity disrupts the life cycle of trypanosoma brucei, thereby preventing the progression of hat .

Pharmacokinetics

The compound’s notable trypanocidal activity suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of 2,4-Dichlorothiazole’s action is the death of Trypanosoma brucei parasites, which can potentially halt the progression of HAT . This makes 2,4-Dichlorothiazole a promising candidate for the treatment of this disease .

Action Environment

The action of 2,4-Dichlorothiazole can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and efficacy

Biochemische Analyse

Biochemical Properties

2,4-Dichlorothiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 2,4-Dichlorothiazole and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, 2,4-Dichlorothiazole can bind to proteins through covalent and non-covalent interactions, influencing their structure and function .

Cellular Effects

The effects of 2,4-Dichlorothiazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 2,4-Dichlorothiazole can impact gene expression and cellular metabolism. For instance, it can induce oxidative stress, leading to the activation of stress response pathways and alterations in gene expression profiles. These changes can affect cellular functions such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 2,4-Dichlorothiazole exerts its effects through various mechanisms. One key mechanism involves the binding of 2,4-Dichlorothiazole to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 2,4-Dichlorothiazole can inhibit the activity of cytochrome P450 by binding to its active site, preventing the metabolism of other substrates. Additionally, 2,4-Dichlorothiazole can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichlorothiazole can change over time. The stability of 2,4-Dichlorothiazole is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that 2,4-Dichlorothiazole can have sustained effects on cellular function, particularly in terms of oxidative stress and gene expression. These effects can persist even after the compound has been metabolized or degraded, indicating potential long-term impacts on cellular health .

Dosage Effects in Animal Models

The effects of 2,4-Dichlorothiazole vary with different dosages in animal models. At low doses, 2,4-Dichlorothiazole can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges .

Metabolic Pathways

2,4-Dichlorothiazole is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that can further influence cellular processes. The metabolic pathways of 2,4-Dichlorothiazole can also involve conjugation reactions, where the compound is linked to other molecules, such as glutathione, to facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, 2,4-Dichlorothiazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of 2,4-Dichlorothiazole can also be influenced by its physicochemical properties, such as solubility and lipophilicity. These factors determine its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2,4-Dichlorothiazole is crucial for its activity and function. It has been observed to localize in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, 2,4-Dichlorothiazole can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations can influence the compound’s effects on cellular metabolism and signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dichlorothiazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide can yield 2,4-dichlorothiazole. The reaction typically requires heating and can be carried out in solvents like ethanol or water .

Industrial Production Methods: In industrial settings, the production of 2,4-dichlorothiazole often involves optimized reaction conditions to maximize yield and purity. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichlorothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents like or are commonly used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents such as or are employed.

Reduction Reactions: Reducing agents like or are used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as or can be formed.

Oxidation Products: Sulfoxides and sulfones are typical products.

Reduction Products: Reduced derivatives with altered functional groups.

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichlorobenzothiazole

- 2,4-Dichlorophenylthiazole

- 2,4-Dichlorothiazole-5-carboxaldehyde

Comparison: Compared to similar compounds, 2,4-dichlorothiazole is unique due to its specific substitution pattern on the thiazole ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. For example, the presence of chlorine atoms at the 2nd and 4th positions makes it more susceptible to nucleophilic substitution reactions compared to other thiazole derivatives .

Eigenschaften

IUPAC Name |

2,4-dichloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICETWLGKJXCIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40490880 | |

| Record name | 2,4-Dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-76-2 | |

| Record name | 2,4-Dichlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 2,4-Dichlorothiazole?

A1: 2,4-Dichlorothiazole serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of two chlorine atoms, which can be selectively replaced by various nucleophiles. For instance, reacting 2,4-dichlorothiazole-5-carbaldehyde with secondary amines yields 2-substituted 4-chlorothiazole-5-carbaldehydes []. This reaction proceeds efficiently using potassium carbonate in acetonitrile at room temperature, providing a convenient alternative to harsh reaction conditions involving butyllithium [].

Q2: Can you elaborate on the reaction of 2,4-dichlorothiazole-5-carbaldehyde with thiophenols?

A2: Beyond secondary amines, 2,4-dichlorothiazole-5-carbaldehyde also reacts with thiophenols under similar conditions []. This reaction leads to the formation of 4-chloro-2-phenylthiothiazole-5-carbaldehydes, further expanding the structural diversity accessible from this starting material [].

Q3: How is 2,4-Dichlorothiazole used in the synthesis of heterocyclic compounds?

A3: Researchers have successfully utilized 2,4-dichlorothiazole-5-sulfonyl chloride to synthesize various hetaryl-annulated 1,2,4-thiadiazine-1,1-dioxides []. These compounds, incorporating pyrido, pyrimido, and thiazo rings, hold potential for biological activity. The synthesis involves reacting the sulfonyl chloride with amidines, offering a straightforward route to these complex heterocyclic systems [].

Q4: Are there examples of 2,4-Dichlorothiazole derivatives exhibiting biological activity?

A4: Yes, N-sulphenylated 2-amino-4-chloro-thiazole-sulfonamides, derived from 2,4-Dichlorothiazole, have shown promise as bactericidal and fungicidal agents []. These compounds, characterized by the presence of the SCCl2X group (X being F, Cl, or Br), highlight the potential of 2,4-Dichlorothiazole derivatives for developing novel bioactive molecules [].

Q5: Can 2,4-Dichlorothiazole be used to access other heterocyclic scaffolds?

A5: Absolutely. Researchers have explored the versatility of 2,4-dichlorothiazole-5-carbaldehyde as a precursor for diverse heterocycles. Through a series of transformations, including nucleophilic substitution and cyclization reactions, it is possible to obtain thieno[2,3-d]thiazoles, 4H-pyrrolo-[2,3-d]thiazoles, 2H-pyrazolo[3,4-d]thiazoles, and isoxazolo[3,4-d]thiazoles []. These examples showcase the potential of 2,4-Dichlorothiazole as a starting point for accessing a wide array of valuable heterocyclic frameworks [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.